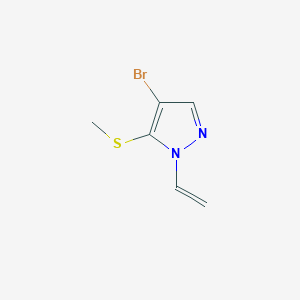![molecular formula C13H19NOSi B14195106 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile CAS No. 918422-57-8](/img/structure/B14195106.png)
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile typically involves the reaction of a chlorosilane precursor with a suitable nucleophile. One common method involves the nucleophilic substitution of chlorosilane with dimethyl(phenyl)silyl lithium, resulting in the formation of the desired organosilicon compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, forming new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various organosilicon compounds with different substituents.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile involves its interaction with various molecular targets and pathways. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(phenyl)silyl lithium: A precursor used in the synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile.
Ethyl 2-(dimethyl(phenyl)silyl)propanoate: Another organosilicon compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a nitrile group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918422-57-8 |
|---|---|
Molecular Formula |
C13H19NOSi |
Molecular Weight |
233.38 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]-5-hydroxypentanenitrile |
InChI |
InChI=1S/C13H19NOSi/c1-16(2,12-7-4-3-5-8-12)13(11-15)9-6-10-14/h3-5,7-8,13,15H,6,9,11H2,1-2H3 |
InChI Key |
OMTPDCWVRODQGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


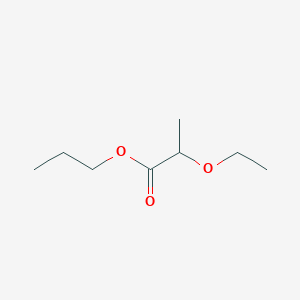
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
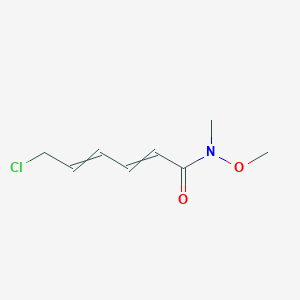
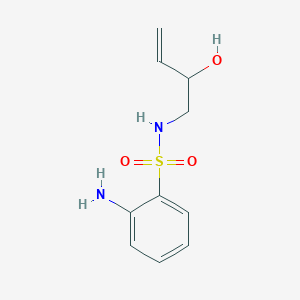
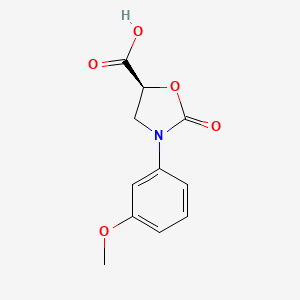
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
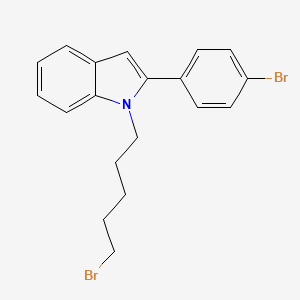
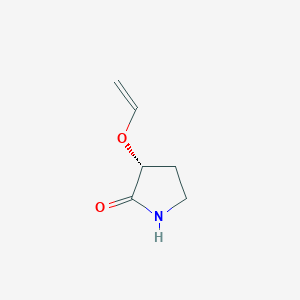
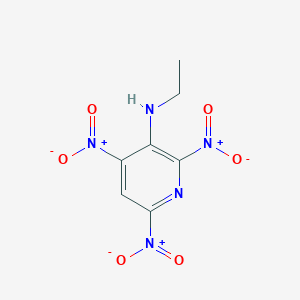
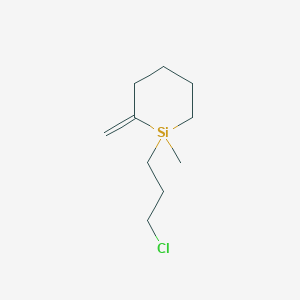
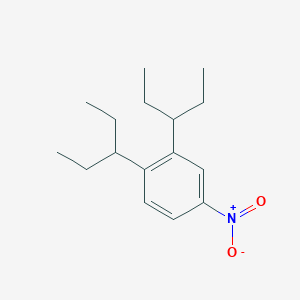
methanone](/img/structure/B14195094.png)
